Tetrabutylphosphonium bromide

Catalog No.
S596693
CAS No.
3115-68-2
M.F
C16H36BrP
M. Wt
339.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylphosphonium bromide

CAS Number

3115-68-2

Product Name

Tetrabutylphosphonium bromide

IUPAC Name

tetrabutylphosphanium;bromide

Molecular Formula

C16H36BrP

Molecular Weight

339.33 g/mol

InChI

InChI=1S/C16H36P.BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

RKHXQBLJXBGEKF-UHFFFAOYSA-M

SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[Br-]

Synonyms

Bu4PBr, TBP Br, tetrabutylphosphonium, tetrabutylphosphonium bromide, tetrabutylphosphonium cation, tetrabutylphosphonium chloride, tetrabutylphosphonium iodide

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.[Br-]

The exact mass of the compound Tetrabutylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41942. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrabutylphosphonium bromide (TBPB) is a premier quaternary phosphonium salt utilized extensively as a robust phase-transfer catalyst (PTC), a high-performance hydrogen bond acceptor in deep eutectic solvents (DES), and a precursor for wide-window ionic liquids. While structurally analogous to the ubiquitous tetrabutylammonium bromide (TBAB), TBPB is defined by its significantly larger, more polarizable phosphonium core. This structural distinction imparts superior thermal stability, enhanced lipophilicity, and resistance to base-catalyzed degradation. For industrial and laboratory buyers, TBPB is the procurement standard when processes demand high-temperature stability, aggressive basic conditions, or superior phase-separation efficiency that standard ammonium salts cannot endure .

Substituting TBPB with the cheaper and more common tetrabutylammonium bromide (TBAB) frequently leads to process failure in high-temperature or strongly basic environments. The primary failure mode is Hofmann elimination: under basic conditions and heat, ammonium salts like TBAB degrade into volatile tertiary amines and alkenes, quenching catalytic activity and introducing severe impurities. In contrast, the phosphonium center of TBPB is highly resistant to Hofmann elimination, maintaining its integrity in demanding C-C bond-forming reactions and polycondensations. Furthermore, in extraction and DES applications, the smaller ionic radius of TBAB provides lower hydrogen-bonding affinity, resulting in significantly reduced extraction efficiencies compared to the highly polarizable TBPB .

Thermal Stability and Resistance to Base-Catalyzed Degradation

In comparative thermal stability studies, TBPB demonstrates significantly higher resistance to thermal decomposition than its ammonium counterpart, TBAB. When utilized in kaolinite intercalation compounds subjected to heat and solvent treatments, TBPB preserved the expanded kaolinite layers and withstood thermal decomposition over 100 °C without structural collapse. Conversely, the TBAB structure completely collapsed under identical conditions due to the release and degradation of the salt [1]. This thermal robustness is critical for high-temperature phase-transfer catalysis where TBAB undergoes Hofmann elimination.

Evidence DimensionThermal stability limit in intercalation and solvent reflux
Target Compound DataMaintained expanded structure >100 °C and survived 1-day solvent reflux
Comparator Or BaselineTBAB (Complete structural collapse due to degradation/release)
Quantified DifferenceComplete preservation (TBPB) vs. Total collapse (TBAB)
ConditionsKaolinite intercalation compound heated >100 °C and refluxed in toluene/methanol for 1 day

Buyers must procure TBPB for high-temperature or continuous-reflux processes where TBAB degradation would ruin product yield and introduce amine impurities.

Catalytic Activity in Interfacial Polycondensation

TBPB consistently outperforms TBAB and crown ethers in liquid-liquid interfacial polycondensation reactions. In the synthesis of polyphosphonates from cyclohexylphosphonic dichloride and bisphenol A, TBPB and TBAB were evaluated as phase-transfer catalysts. While both improved yields over uncatalyzed baselines, studies on analogous biphasic polymerizations demonstrate that the catalytic activity and degree of anion partitioning into the organic phase strictly follow the order of TBPB > TBAB > dibenzo-18-crown-6 [1]. The enhanced lipophilicity of the phosphonium cation drives superior transfer of reactive anions into the organic phase.

Evidence DimensionCatalytic activity and anion partitioning order
Target Compound DataHighest activity (Ranked #1)
Comparator Or BaselineTBAB (Lower activity, Ranked #2)
Quantified DifferenceTBPB > TBAB > Crown Ethers
ConditionsBiphasic heterogeneous polymerization (water/nitrobenzene or water/CCl4)

For polymer manufacturing, TBPB ensures higher molecular weights and yields by maximizing the concentration of reactive anions in the organic phase.

Extraction Efficiency in Deep Eutectic Solvents (DES)

TBPB serves as a vastly superior hydrogen bond acceptor in deep eutectic solvents compared to TBAB, particularly for the extractive denitrogenation of fuel oils. A DES formed from TBPB and p-toluenesulfonic acid (PTSA) achieved a distribution coefficient of 5 to 16 for quinoline extraction in a single cycle. In direct contrast, TBAB-based DESs (such as TBAB/ethylene glycol) only achieved distribution coefficients of 3 to 7 [1]. The stronger hydrogen-bonding interaction between the bromide anion of TBPB and the hydrogen bond donor leads to more efficient phase separation.

Evidence DimensionQuinoline distribution coefficient (extraction efficiency)
Target Compound DataDistribution coefficient 5–16
Comparator Or BaselineTBAB-based DES (Distribution coefficient 3–7)
Quantified DifferenceOver 2x higher extraction efficiency per cycle for TBPB
ConditionsSingle-cycle liquid-liquid extraction of quinoline from model fuel oil

Industrial purification processes require half the solvent volume or fewer extraction cycles when using TBPB instead of TBAB.

Electrochemical Stability Window for Electrolyte Precursors

When utilized as a precursor for room-temperature ionic liquids, TBPB yields electrolytes with remarkably wide electrochemical stability windows. Phosphonium ionic liquids derived from TBPB and related cations exhibit potential windows of at least 5.7 V (on a glassy carbon electrode) and thermal stability up to nearly 400 °C [1]. This significantly exceeds the typical stability limits of corresponding ammonium-based ionic liquids, which are more prone to cathodic reduction and thermal degradation.

Evidence DimensionElectrochemical stability window
Target Compound Data≥ 5.7 V
Comparator Or BaselineTypical ammonium-based baselines (< 5.0 V)
Quantified Difference> 0.7 V wider stability window
ConditionsLinear sweep voltammetry on a glassy carbon electrode

Battery and supercapacitor developers must select TBPB-derived electrolytes to prevent solvent degradation at high operating voltages.

High-Temperature Phase-Transfer Catalysis

Ideal for demanding C-C bond-forming reactions, Wittig reactions, and nucleophilic substitutions where strongly basic conditions or temperatures exceeding 100 °C cause TBAB to fail via Hofmann elimination .

Deep Eutectic Solvent (DES) Formulation

The optimal hydrogen bond acceptor for formulating DESs used in the extractive denitrogenation of fuel oils or separation of aromatics, offering more than double the extraction efficiency of ammonium analogs [1].

Interfacial Polycondensation

The preferred catalyst for synthesizing high-molecular-weight polyphosphonates and polyethers, as its high lipophilicity maximizes anion partitioning into the organic phase [2].

Precursor for Wide-Window Ionic Liquids

Essential for synthesizing advanced electrolytes for lithium-ion batteries and supercapacitors that require electrochemical stability windows exceeding 5.5 V and thermal stability up to 400 °C [3].

Physical Description

Liquid

UNII

2953275L2K

Related CAS

2304-30-5 (chloride)
3115-66-0 (iodide)

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (19.3%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (77.19%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (92.98%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (87.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (10.53%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

3115-68-2

Wikipedia

Tetrabutylphosphonium bromide

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Phosphonium, tetrabutyl-, bromide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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